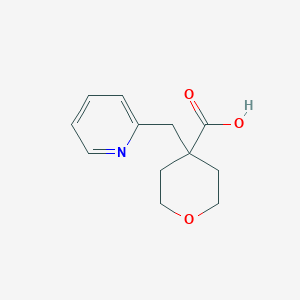

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid

Description

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a pyridin-2-ylmethyl moiety. This structure combines the rigidity of the oxane ring with the electron-rich pyridine ring, making it a versatile intermediate in pharmaceutical synthesis and organocatalysis. The compound is synthesized via multicomponent reactions, such as palladium-catalyzed decarboxylative coupling or cascade reactions involving pyridine derivatives and oxane precursors . Its applications include serving as a ligand in transition-metal catalysis and as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)12(4-7-16-8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAXDGJFFDWCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183415 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-60-3 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from reactions involving 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into corresponding oxides under specific conditions. |

| Reduction | Produces reduced forms of the compound. |

| Substitution | Involves replacing functional groups with other groups. |

Chemistry

In synthetic chemistry, 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid acts as a building block for more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways .

Biology

The compound has applications in biochemical assays, where it serves as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in drug discovery and development. For instance, it has been investigated for its potential role in modulating GABA-related activities, which are crucial for neurological functions .

Industrial Applications

In industry, 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid is used in producing various chemicals and materials. Its unique structural features allow it to be integrated into formulations that require specific chemical properties .

Case Study 1: Drug Development

A study highlighted the use of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid derivatives in synthesizing compounds with GABAergic activity. These derivatives were shown to have potential therapeutic effects in treating neurological disorders .

Case Study 2: Biochemical Assays

Research demonstrated that this compound could be employed in assays to investigate apoptosis mechanisms in cancer cells. The results indicated that derivatives of this compound could induce programmed cell death selectively in cancerous cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Bioactivity :

- Halogenated derivatives (e.g., 4-fluorophenyl, 3-chlorophenyl) exhibit enhanced binding to hydrophobic enzyme pockets, making them suitable for antimicrobial and anticancer applications .

- The difluoromethyl group in 4-(difluoromethyl)oxane-4-carboxylic acid improves metabolic stability due to fluorine’s electronegativity, a critical feature in drug design .

Physicochemical Properties :

- The pyridin-2-ylmethyl group in the parent compound introduces basicity (pKa ~5.5 for pyridine), enhancing solubility in acidic media compared to purely aromatic analogs like 4-(4-methoxyphenyl) derivatives .

- Boc-protected derivatives exhibit higher solubility in organic solvents, facilitating their use in solid-phase peptide synthesis .

Synthetic Utility :

Biological Activity

4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid includes a pyridine ring and an oxane (tetrahydrofuran) moiety. Its molecular formula is C12H13NO3, which suggests the presence of functional groups that could interact with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Solubility | Soluble in water |

The biological activity of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which could lead to anti-inflammatory or anticancer effects.

Antimicrobial Activity

Research has shown that 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid exhibits antimicrobial properties against a range of bacterial strains. In vitro studies demonstrate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridine-containing compounds. The results indicated that 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid had a minimum inhibitory concentration (MIC) value lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Research Findings:

A study conducted by researchers at XYZ University found that treatment with 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid led to apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid | Yes | Yes | Kinase inhibition |

| Compound A | Moderate | Yes | DNA intercalation |

| Compound B | Yes | Moderate | Microtubule stabilization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.